Increased Lipophilicity (XLogP3) Relative to the 6-Chloro Analog
The 6‑bromo substitution elevates the computed lipophilicity compared with the direct 6‑chloro comparator N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 393838-09-0). The XLogP3 value rises from 4.6 (Cl) to 4.7 (Br) [1][2]. Although the absolute difference is modest, it translates to a predicted ~26% increase in octanol–water partition coefficient per 0.1 log unit, which can meaningfully shift membrane permeability and non‑specific protein binding in cellular assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.7 |
| Comparator Or Baseline | N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 393838-09-0): XLogP3 = 4.6 |
| Quantified Difference | ΔXLogP3 = +0.1 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.09.15 |
Why This Matters
For cell‑based phenotypic screening, a 0.1 log unit shift in XLogP3 can alter intracellular exposure and apparent potency, making the bromo analog the preferred choice when higher membrane partitioning is desired.
- [1] PubChem Compound Summary for CID 4612265, N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 4135701, N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide. National Center for Biotechnology Information (2025). View Source
